2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-12-5-7-13(8-6-12)18-14(23)9-25-17-21-20-16-19-15(24)10(2)11(3)22(16)17/h5-8H,4,9H2,1-3H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODQNYIOHTZXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a thioether linkage and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol. The presence of the thioether and acetamide groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains. The compound's structure suggests potential antibacterial activity due to the presence of the triazole ring and thioether linkage, which are known to enhance interaction with microbial targets .
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro studies have demonstrated that similar triazolo derivatives can inhibit the replication of viruses such as HIV-1 and HIV-2 in cultured cells. This suggests that this compound may possess similar antiviral effects, warranting further investigation in this area .
Anticancer Potential
The anticancer activity of triazolo-pyrimidine derivatives is well-documented. Studies have reported that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including lung carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various triazolo derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed higher efficacy than conventional antibiotics, suggesting a promising alternative for treating bacterial infections .
- Anticancer Activity : In an evaluation of cytotoxicity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range. This indicates potent anticancer activity that could be explored for therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazolo-Pyrimidine Core : The initial step involves synthesizing the triazolo-pyrimidine framework through cyclization reactions.
- Thioether Linkage : Introduction of the thioether group is achieved through nucleophilic substitution.
- Acetamide Functionalization : The final step involves attaching the acetamide moiety via condensation reactions.
These synthetic routes are crucial for optimizing yield and purity for biological testing.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others.
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative effects of related triazolo compounds on MCF-7 cells using the MTT assay. The results showed an IC50 value indicating potent activity against these cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown efficacy against a range of pathogenic bacteria and fungi.
Case Study: Antimicrobial Screening
In vitro tests demonstrated that certain derivatives of triazolo compounds exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound's structural attributes allow it to act as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Table 2: Enzyme Inhibition Profiles
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive | |
| Cholinesterase | Non-competitive | |
| Alkaline Phosphatase | Mixed-type |
Biochemical Pathways
The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor interaction. For instance, its interaction with carbonic anhydrase can affect bicarbonate transport across cell membranes, influencing tumor microenvironments .
Q & A
Q. What are the key structural features and functional groups influencing the compound’s reactivity?
The compound contains a triazolo[4,3-a]pyrimidine core with a thioether linkage and an N-(4-ethylphenyl)acetamide substituent. Critical functional groups include the 5,6-dimethyl and 7-oxo moieties on the pyrimidine ring, which enhance hydrogen-bonding interactions, and the thioether group, which contributes to nucleophilic reactivity. The 4-ethylphenyl group increases lipophilicity, potentially improving membrane permeability .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the triazolo-pyrimidine core via cyclocondensation of thiourea derivatives with diketones under reflux.
- Step 2: Thiolation at the 3-position using sulfur-containing reagents (e.g., Lawesson’s reagent).
- Step 3: Acetamide coupling via nucleophilic substitution between the thiol intermediate and chloroacetamide derivatives. Purification is achieved through solvent extraction (e.g., ethyl acetate/water) and recrystallization (ethanol/acetone) .
Q. Which analytical techniques are used for structural validation?
- NMR Spectroscopy: Confirms proton environments (e.g., dimethyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.5 ppm).
- IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
- Mass Spectrometry: Validates molecular weight (observed m/z 334.36, matching C₁₃H₁₄N₆O₃S) .
Advanced Research Questions
Q. How can experimental design optimize synthesis yield and purity?
Use statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example:
- Factorial Design: Screen factors affecting cyclocondensation (e.g., reaction time, molar ratios).
- Response Surface Methodology (RSM): Optimize recrystallization conditions (solvent ratio, cooling rate) to maximize purity. This approach minimizes trial-and-error and identifies synergistic effects between parameters .
Q. How should researchers resolve contradictions in reported bioactivity data across structural analogs?
- Comparative SAR Analysis: Systematically vary substituents (e.g., 4-ethylphenyl vs. 3-fluorophenyl in ) and correlate with activity.
- Assay Standardization: Control variables (cell lines, incubation times) to isolate structural effects.
- Molecular Docking: Compare binding modes of analogs to targets (e.g., kinase active sites) to explain potency differences .
Q. What strategies enhance selectivity in biological target interactions?
- Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone groups to modulate electronic effects.
- Side-Chain Engineering: Introduce polar groups (e.g., hydroxyl) on the 4-ethylphenyl moiety to improve hydrogen bonding with specific residues.
- Prodrug Design: Mask the acetamide as an ester to enhance bioavailability and enable site-specific activation .
Q. Which computational methods predict pharmacokinetic properties?
- QSAR Models: Relate logP and polar surface area to absorption (e.g., using Molinspiration or SwissADME).
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration based on lipophilicity and molecular flexibility.
- CYP450 Inhibition Assays (in silico): Predict metabolic stability via docking to cytochrome P450 isoforms .
Q. What mechanistic insights exist for its interaction with cyclin-dependent kinases (CDKs)?
The triazolo-pyrimidine core mimics ATP’s adenine moiety, binding competitively to the kinase ATP pocket. Molecular dynamics simulations suggest:
- Key Interactions: Hydrogen bonds between the 7-oxo group and kinase backbone (e.g., CDK2 Glu81).
- Selectivity Drivers: The 4-ethylphenyl group occupies a hydrophobic cleft adjacent to the active site, reducing off-target effects. Validation via kinase inhibition assays (IC₅₀) and X-ray crystallography is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
